molecular formula C6H6BrClN2O B1445659 5-Bromo-2-chloro-4-ethoxypyrimidine CAS No. 1289005-72-6

5-Bromo-2-chloro-4-ethoxypyrimidine

Cat. No. B1445659
M. Wt: 237.48 g/mol
InChI Key: JLHYOQWWHLEBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-4-ethoxypyrimidine is a chemical compound with the molecular formula C6H6BrClN2O . It is used for laboratory research purposes .

Scientific Research Applications

Pharmaceutical Chemistry

  • Field : Pharmaceutical Chemistry .
  • Application : “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
  • Method : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
  • Results : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Medicinal Chemistry

  • Field : Medicinal Chemistry .
  • Application : The enantiomers of “5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide” have been synthesized and chosen as research candidates .
  • Method : Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR) and quantum chemical calculations .
  • Results : Compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively . Furthermore, molecular docking was performed to analyze the binding modes of R- and S-isomers .

Industrial Chemistry

  • Field : Industrial Chemistry .
  • Application : “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .
  • Method : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
  • Results : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Synthetic Chemistry

  • Field : Synthetic Chemistry .
  • Application : “5-Bromo-2-chloro-4’-ethoxydiphenylmethane” is an important intermediate of synthetic antidiabetic medicine dapagliflozin .
  • Method : The method comprises the following continuous steps of: taking 2-chloro-5-bromobenzoic acid as a raw material, reacting it with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride, and adding an organic solvent, Lewis acid, phenetole and borohydride to undergo Friedel-Crafts acylation reaction and hydroboration reduction reaction so as to obtain the 5-bromo-2-chloro-4’-ethoxy diphenylmethane .
  • Results : By effectively controlling the reaction conditions, and the charging sequence and proportion, the 5-bromo-2-chloro-4’-ethoxy diphenylmethane can be synthesized by one step, and fewer three wastes are discharged, the solvent recovery effect is good, and the production cost is low .

Industrial Chemistry

  • Field : Industrial Chemistry .
  • Application : “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .
  • Method : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
  • Results : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Synthetic Chemistry

  • Field : Synthetic Chemistry .
  • Application : “5-Bromo-2-chloro-4’-ethoxydiphenylmethane” is an important intermediate of synthetic antidiabetic medicine dapagliflozin .
  • Method : The method comprises the following continuous steps of: taking 2-chloro-5-bromobenzoic acid as a raw material, reacting it with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride, and adding an organic solvent, Lewis acid, phenetole and borohydride to undergo Friedel-Crafts acylation reaction and hydroboration reduction reaction so as to obtain the 5-bromo-2-chloro-4’-ethoxy diphenylmethane .
  • Results : By effectively controlling the reaction conditions, and the charging sequence and proportion, the 5-bromo-2-chloro-4’-ethoxy diphenylmethane can be synthesized by one step, and fewer three wastes are discharged, the solvent recovery effect is good, and the production cost is low .

properties

IUPAC Name

5-bromo-2-chloro-4-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHYOQWWHLEBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-4-ethoxypyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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